A Comprehensive Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid
A Comprehensive Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid
Abstract
This technical guide provides an in-depth exploration of 2-(3-Methyl-4-nitrophenyl)acetic acid, a key organic compound utilized as a versatile building block in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a synthetic intermediate. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory applications.
Compound Identification and Core Properties
2-(3-Methyl-4-nitrophenyl)acetic acid is a substituted arylacetic acid derivative. The presence of the nitro group, a potent electron-withdrawing group, and the carboxylic acid functionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[1]
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 143665-37-6 .[2]
Chemical Structure
The structural arrangement of 2-(3-Methyl-4-nitrophenyl)acetic acid is fundamental to its reactivity. The acetic acid moiety is attached to a benzene ring which is substituted with both a methyl and a nitro group.
Figure 2: General workflow for the synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid.
Detailed Experimental Methodology
This protocol is adapted from established methods for the nitration of substituted phenylacetic acids. [3] Materials:
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2-(3-Methylphenyl)acetic acid
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Fuming nitric acid (98%)
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Acetic anhydride
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Dichloromethane (DCM)
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Ice
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Deionized water
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Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Standard laboratory glassware, magnetic stirrer, and dropping funnel
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-(3-methylphenyl)acetic acid in dichloromethane. Add 1.1 equivalents of acetic anhydride.
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Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than nitric acid alone, which helps control the regioselectivity and reduces oxidative side reactions.
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-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.
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Nitration: Slowly add 1.2 equivalents of fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
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Causality: Maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material and product.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with stirring. This step deactivates the nitrating agent and precipitates the crude product.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM). Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the purified 2-(3-Methyl-4-nitrophenyl)acetic acid.
Applications in Research and Drug Development
Arylacetic acids, especially those bearing a nitro group, are highly valuable intermediates in medicinal chemistry and materials science. [1]The true synthetic utility of 2-(3-Methyl-4-nitrophenyl)acetic acid lies in the chemical versatility of its functional groups.
Role as a Synthetic Precursor
The nitro group can be readily and selectively reduced to an amine. This transformation is a gateway to a vast array of subsequent reactions, including amide bond formation, diazotization, and cyclization reactions, which are fundamental in building the core scaffolds of many biologically active molecules. [4]
Figure 3: Synthetic utility pathway of 2-(3-Methyl-4-nitrophenyl)acetic acid.
This pathway is crucial in the synthesis of compounds investigated for various therapeutic areas. For instance, the resulting amino derivative can be a key component in the synthesis of anti-inflammatory agents or other targeted therapeutics. [5]The strategic placement of the methyl and acetic acid groups influences the final molecule's conformation and binding properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(3-Methyl-4-nitrophenyl)acetic acid is paramount to ensure personnel safety. The following guidelines are derived from available Safety Data Sheets (SDS).
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Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [6][7]* Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards. [6] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A laboratory coat is required. Ensure an eyewash station and safety shower are readily accessible. [6]* Handling:
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Avoid contact with skin, eyes, and clothing. [8] * Do not breathe dust. Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Wash hands thoroughly after handling. [7]* Storage:
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Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][9] * Store away from incompatible materials such as strong oxidizing agents and strong bases. [6][9]
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Conclusion
2-(3-Methyl-4-nitrophenyl)acetic acid (CAS No. 143665-37-6) is a well-defined chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via nitration and the versatile reactivity of its nitro and carboxylic acid functional groups make it an important building block for researchers in drug discovery and materials science. Adherence to the detailed synthesis and safety protocols outlined in this guide will enable its effective and safe utilization in a laboratory setting.
References
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PubChem. (n.d.). 2-(3-Chloro-4-methyl-2-nitrophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
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ChemDmart. (n.d.). Safety Data Sheet - 4-Nitrophenyl Acetic Acid. Available at: [Link]
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PubChem. (n.d.). 3-Methyl-2-nitrophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
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PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Available at: [Link]
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Available at: [Link]
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PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
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MySkinRecipes. (n.d.). 2-(3-amino-4-nitrophenyl)acetic acid. Available at: [Link]
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MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
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